molecular formula C10H7ClN2O B1613493 4-Chloroquinoline-3-carboxamide CAS No. 476193-87-0

4-Chloroquinoline-3-carboxamide

Cat. No.: B1613493
CAS No.: 476193-87-0
M. Wt: 206.63 g/mol
InChI Key: WRMBZBXZRAXRIK-UHFFFAOYSA-N
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Description

4-Chloroquinoline-3-carboxamide is a chemical compound with the molecular formula C10H7ClN2O . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in medicinal chemistry due to their vast therapeutic potential . A green and efficient synthetic methodology has been adopted for the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides . Various synthesis protocols have been reported, including multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, containing a chlorine atom and a carboxamide group . The InChI code for this compound is 1S/C10H6ClNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H .

Scientific Research Applications

Organocatalytic Synthesis and Pharmacological Properties

A study by Wilhelm et al. (2014) explored the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, which demonstrated effectiveness in anticonvulsant, antinociceptive, and anti-inflammatory activities in vivo. This protocol offers an efficient method for producing new heterocyclic compounds with pharmacological activities (Wilhelm et al., 2014).

Regioselectivity of the N-Ethylation Reaction

Batalha et al. (2019) investigated the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, emphasizing its significance in medicinal chemistry due to its biological and synthetic versatility, particularly in antibacterial and antiviral activities (Batalha et al., 2019).

Gastric H+/K+-ATPase Inhibitors

Uchida et al. (1995) synthesized and evaluated 4-(phenylamino)quinoline-3-carboxamides for their antisecretory activity against histamine-induced gastric acid secretion in rats. These compounds, especially N-allyl-4-(2-ethylphenylamino)quinoline-3-carboxamide, showed potential as candidate antiulcer agents (Uchida et al., 1995).

Antibacterial Activity Studies

Shivaraj et al. (2013) reported the synthesis of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides, which displayed antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating their relevance in combating bacterial infections (Shivaraj et al., 2013).

Cytotoxic Activities Against Human Bladder Cells

Sonego et al. (2019) explored the antitumoral properties of 7-chloroquinoline-1,2,3-triazoyl-carboxamides, particularly their cytotoxic activities against human bladder carcinoma cells, demonstrating significant cell death, cell cycle arrest, and apoptosis upon treatment (Sonego et al., 2019).

Quantum Mechanical and Molecular Docking Studies

Saral et al. (2020) conducted a comprehensive study on 2-Chloroquinoline-3-Carboxamide, encompassing quantum mechanical, spectroscopic vibrational analysis, and molecular docking studies to understand its biological action, highlighting its potential in anti-malarial and antagonist activities (Saral et al., 2020).

Safety and Hazards

4-Chloroquinoline-3-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4-Chloroquinoline-3-carboxamide and its derivatives have been reported to harbor vast therapeutic potential . The future directions in the research of this compound may include the exploration of its therapeutic potential and the development of simpler, scalable, and efficient methodologies for its synthesis .

Properties

IUPAC Name

4-chloroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-6-3-1-2-4-8(6)13-5-7(9)10(12)14/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMBZBXZRAXRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623175
Record name 4-Chloroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476193-87-0
Record name 4-Chloroquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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